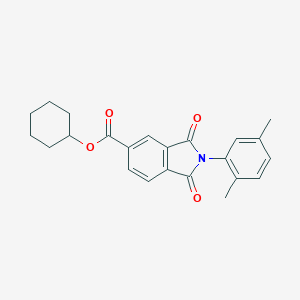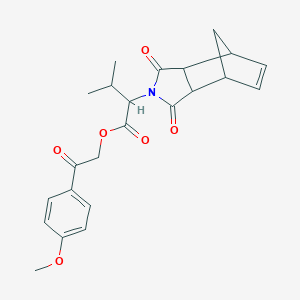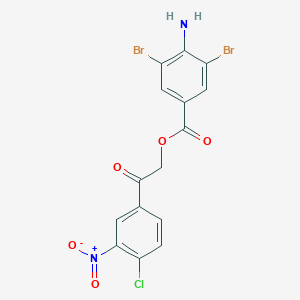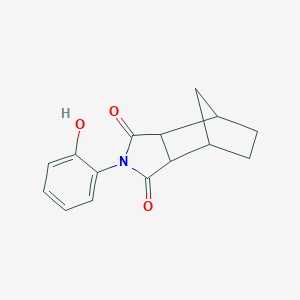
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as PHCCC, is a chemical compound that has been widely used in scientific research. It belongs to the class of allosteric modulators of metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in regulating neurotransmitter release and synaptic plasticity.
作用機序
The mechanism of action of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its binding to the allosteric site of mGluR4, which induces a conformational change in the receptor and enhances its activity. This results in an increase in the release of GABA and a decrease in the release of glutamate, which leads to an overall decrease in neuronal excitability and synaptic plasticity. This modulation of neurotransmitter release has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects in both in vitro and in vivo experiments. In vitro, 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to enhance the activity of mGluR4 and increase the release of GABA, leading to a decrease in neuronal excitability and synaptic plasticity. In vivo, 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have anxiolytic, antidepressant, and antinociceptive effects in various animal models. These effects have been attributed to the modulation of neurotransmitter release and the regulation of neuronal activity in key brain regions.
実験室実験の利点と制限
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several advantages as a research tool, including its high purity, well-established synthesis method, and ability to selectively modulate mGluR4 activity. However, there are also some limitations to its use in lab experiments. For example, 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a relatively short half-life and may require multiple administrations to achieve a sustained effect. Additionally, the effects of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione may be influenced by other factors, such as the presence of other allosteric modulators of mGluR4 or changes in the expression of mGluR4 in different brain regions.
将来の方向性
There are several future directions for the use of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in scientific research. One potential direction is to investigate the therapeutic potential of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in various neurological and psychiatric disorders, such as anxiety, depression, and addiction. Another direction is to explore the role of mGluR4 in other physiological and pathological processes, such as pain perception and synaptic plasticity. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and other allosteric modulators of mGluR4, which may lead to the development of more selective and effective drugs for the treatment of various disorders.
合成法
The synthesis of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves the reaction of 2-(2-hydroxyphenyl)acetic acid with cyclohexanone in the presence of acetic anhydride and sulfuric acid. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. This synthesis method has been well-established and widely used in the scientific community, and the purity and yield of the final product can be easily controlled.
科学的研究の応用
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been extensively used in scientific research as a tool to study the function and regulation of mGluR4. It has been shown to enhance the activity of mGluR4 by binding to the allosteric site of the receptor, leading to an increase in the release of the inhibitory neurotransmitter GABA and a decrease in the release of the excitatory neurotransmitter glutamate. This modulation of neurotransmitter release has been implicated in various physiological and pathological processes, such as pain perception, anxiety, depression, and addiction.
特性
IUPAC Name |
4-(2-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-11-4-2-1-3-10(11)16-14(18)12-8-5-6-9(7-8)13(12)15(16)19/h1-4,8-9,12-13,17H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHCCLMKHNGCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2,4-Dichloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B434783.png)
![3-{[4-(Propoxycarbonyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434815.png)
![2-{4-Nitrophenyl}-2-oxoethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B434903.png)

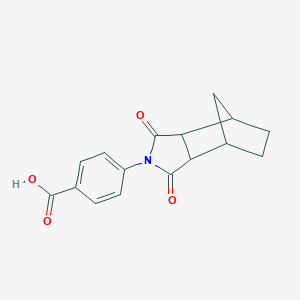
![3-(Phenylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B434956.png)

![(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid (non-preferred name)](/img/structure/B435001.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B435017.png)
